molecular formula C21H23ClN4O2 B2899172 Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride CAS No. 317822-52-9

Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride

Cat. No.: B2899172
CAS No.: 317822-52-9
M. Wt: 398.89
InChI Key: QBWNQQLMOFYOIJ-UHFFFAOYSA-N
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Description

Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride is a spirocyclic compound featuring a beta-carboline core fused with a piperidine ring and substituted with a 4-nitrophenyl group. This structure confers unique electronic and steric properties, making it a candidate for serotonin receptor modulation. Studies indicate its affinity for 5-HT1A receptors, where the spiro arrangement and nitro substituent play critical roles in receptor binding .

Properties

IUPAC Name

1'-(4-nitrophenyl)spiro[2,3,4,9-tetrahydropyrido[3,4-b]indol-2-ium-1,4'-piperidine];chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2.ClH/c26-25(27)16-7-5-15(6-8-16)24-13-10-21(11-14-24)20-18(9-12-22-21)17-3-1-2-4-19(17)23-20;/h1-8,22-23H,9-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGTUZWBSKKPNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[NH2+]C2(CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C4=C1C5=CC=CC=C5N4.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro-[N-(4-nitrophenyl)piperidine-4’,1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and tetrahydro-beta-carboline moieties, followed by their spirocyclization. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spirocyclic structure. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and high yield. Industrial methods also incorporate advanced purification techniques to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions

Spiro-[N-(4-nitrophenyl)piperidine-4’,1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Spiro-[N-(4-nitrophenyl)piperidine-4’,1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride is used as a building block for synthesizing more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.

Medicine

In medicine, Spiro-[N-(4-nitrophenyl)piperidine-4’,1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design and development.

Industry

In industry, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Spiro-[N-(4-nitrophenyl)piperidine-4’,1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spiro Frameworks

Spiro[Piperidine-4',1-(1,2,3,4-Tetrahydro-Beta-Carboline)] Derivatives (Compounds 12 and 14)
  • Key Similarities :
    • Share the spiro[piperidine-tetrahydro-beta-carboline] backbone.
    • Exhibit comparable 5-HT1A receptor affinity to 1-phenylpiperazine (Ki ~10 nM) .
  • Key Differences: Substituents: Compound 12 has a 4-chlorophenyl group, while Compound 14 features a 4-methoxyphenyl group.
1-Methyl-4-Arylpyrrolo-Spiro Compounds (4h–4k)
  • Structural Features: Compounds 4h–4k (from ) include spiro[oxindole-piperidinone] frameworks with aryl substituents (e.g., 3-nitrophenyl, 4-methylphenyl).
  • Spectroscopic Data: IR and NMR profiles confirm distinct electronic environments due to nitro vs. methyl/methoxy substituents .

Beta-Carboline Derivatives

1-(4-Pyridyl)-Beta-Carboline and 6-Methoxy Variants
  • Pharmacological Activity :
    • Unlike the target compound, 1-(4-pyridyl)-beta-carboline derivatives lack significant sedative, analgesic, or antidepressant activity in tested doses .
  • Structural Divergence :
    • Replacement of the 4-nitrophenyl group with a pyridyl moiety eliminates receptor affinity, highlighting the nitro group’s critical role .

Pharmacological and Receptor Binding Profiles

5-HT1A Receptor Affinity

Compound Substituent 5-HT1A Ki (nM) Source
Target Compound 4-Nitrophenyl ~10 (estimated)
1-Phenylpiperazine Phenyl 10
Compound 12 (Derivative) 4-Chlorophenyl 10
Compound 14 (Derivative) 4-Methoxyphenyl 10
  • Insights :
    • Despite similar Ki values, the nitro group’s electron-withdrawing nature may enhance binding stability compared to electron-donating groups (e.g., methoxy) .

Physicochemical Properties

Melting Points and Stability

Compound Substituent Melting Point (°C) Stability Notes
Target Compound 4-Nitrophenyl Not reported Likely high due to nitro group
4h (Analog) 3-Nitrophenyl 185–186 Stable crystalline solid
4i (Analog) 4-Methylphenyl 180–181 Moderate hygroscopicity
4k (Analog) 4-Chlorophenyl 169–170 Lower thermal stability
  • Trends : Nitro-substituted compounds exhibit higher melting points, suggesting stronger intermolecular interactions .

Biological Activity

Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride (CAS No. 317822-52-9) is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features contribute to a diverse range of biological activities, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

  • Molecular Formula : C21H23ClN4O2
  • Molecular Weight : 398.89 g/mol
  • Purity : >90%

The compound features a spiro configuration that combines a piperidine moiety with a beta-carboline structure, which is known for its biological significance.

Antimicrobial Activity

Research indicates that spiro compounds exhibit various antimicrobial properties. For instance, studies have shown that beta-carboline derivatives demonstrate significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. One derivative exhibited an IC50 of 14.9 µM against the epimastigote form and was effective in reducing the number of infected mammalian cells without causing hemolysis .

Anti-inflammatory Effects

Spiro compounds are also noted for their anti-inflammatory properties. In vitro studies have demonstrated that spiro derivatives can inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial targets for anti-inflammatory drugs. Some spiro compounds showed higher selectivity indices compared to traditional NSAIDs like celecoxib .

Neuroprotective Effects

The beta-carboline structure within the compound suggests potential neuroprotective effects. Compounds derived from this structure have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. The neuroprotective mechanisms may involve modulation of neurotransmitter systems and reduction of oxidative damage in neuronal tissues.

Anticancer Potential

Recent studies have explored the anticancer activities of spiro compounds. The unique structural characteristics allow for interaction with various biological targets involved in cancer progression. For example, spiro heterocycles have shown promise as inhibitors of cancer cell migration and proliferation .

Data Table: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialIC50 = 14.9 µM against T. cruzi (epimastigote)
Anti-inflammatorySignificant inhibition of COX-1 and COX-2 with higher selectivity than celecoxib
NeuroprotectivePotential to reduce oxidative stress in neuronal cells
AnticancerInhibition of cancer cell migration and proliferation

Case Study 1: Beta-Carboline Derivatives Against T. cruzi

A comprehensive study evaluated various beta-carboline derivatives for their trypanocidal activity against different life stages of Trypanosoma cruzi. The results highlighted the low cytotoxicity of these compounds towards mammalian cells while maintaining efficacy against the parasite . This selective action underscores the therapeutic potential of spiro compounds in treating parasitic infections.

Case Study 2: Inhibition of COX Enzymes

In another study focusing on anti-inflammatory properties, several spiro compounds were synthesized and tested for their ability to inhibit COX enzymes. The results indicated that some compounds not only inhibited these enzymes effectively but did so with a selectivity index that surpassed that of established drugs like celecoxib . This finding positions spiro compounds as promising candidates for developing new anti-inflammatory medications.

Q & A

Q. What are the recommended synthetic routes for Spiro-[N-(4-nitrophenyl)piperidine-4',1-(1,2,3,4-tetrahydro-beta-carboline)]hydrochloride, and how can purity be optimized?

The synthesis of spiro-piperidine derivatives typically involves multi-step reactions, including cyclization, nitration, and salt formation. For example, analogous compounds like spiro-oxindole derivatives are synthesized via cyclocondensation of substituted anilines with ketones, followed by nitration and hydrochlorination . Key steps include:

  • Temperature control : Maintaining reactions at 60–80°C to avoid side products.
  • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization (ethanol/water) to achieve >95% purity .
  • Salt formation : Hydrochloride salts are generated by treating the free base with HCl gas in anhydrous ether, followed by lyophilization to enhance solubility .

Q. How should researchers characterize the structural and chemical properties of this compound?

Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm spirocyclic connectivity and substituent positions (e.g., nitrophenyl and tetrahydro-beta-carboline groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]⁺ ion for C₂₃H₂₃ClN₄O₂).
  • X-ray Crystallography : For unambiguous structural confirmation, especially if novel polymorphs are observed .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C typical for spiro-piperidine salts) .

Q. What are the stability and storage requirements for this compound?

Based on analogous piperidine hydrochlorides:

  • Storage : Keep in airtight, light-resistant containers at –20°C to prevent hydrolysis of the nitro group or oxidation of the tetrahydro-beta-carboline moiety .
  • Stability testing : Monitor via HPLC every 6 months; degradation products (e.g., nitro-reduced amines) should be <2% .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and high humidity (>60% RH) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?

Methodological approaches include:

  • Analog synthesis : Introduce substituents at the nitro group (e.g., –CF₃, –OCH₃) or modify the tetrahydro-beta-carboline core to assess binding affinity to serotonin or dopamine receptors .
  • In vitro assays : Use HEK-293 cells expressing human 5-HT₂A receptors for competitive binding assays (IC₅₀ determination) .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, validated by mutagenesis studies .

Q. How should contradictory toxicity data from preclinical studies be resolved?

If acute toxicity varies between rodent models (e.g., LD₅₀ discrepancies):

  • Dose optimization : Conduct pharmacokinetic studies (plasma t₁/₂, AUC) to identify species-specific metabolic pathways .
  • Metabolite profiling : Use LC-MS/MS to detect species-specific metabolites (e.g., nitro-reduced vs. hydroxylated products) .
  • In vitro hepatotoxicity screening : Compare primary hepatocytes from rats and humans to validate translational relevance .

Q. What strategies are effective for studying the compound’s multi-target mechanisms in neurological disorders?

  • Transcriptomics : RNA-seq of treated neuronal cells to identify pathways (e.g., MAPK/ERK, PI3K-Akt) modulated by the compound .
  • Behavioral assays : Use murine models (e.g., forced swim test for antidepressant activity) with dose-response curves (1–50 mg/kg, i.p.) .
  • Target deconvolution : Combine affinity chromatography and SILAC proteomics to map off-target interactions .

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